(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
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Overview
Description
(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide is a complex organic compound characterized by its unique structure, which includes a cyano group, multiple phenyl rings, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the cyano group and the formation of the final propenamide structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
- (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide
Uniqueness
The uniqueness of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H23FN6O2 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C30H23FN6O2/c1-20-27(30(39)37(35(20)2)26-11-7-4-8-12-26)33-29(38)22(18-32)17-23-19-36(25-9-5-3-6-10-25)34-28(23)21-13-15-24(31)16-14-21/h3-17,19H,1-2H3,(H,33,38)/b22-17+ |
InChI Key |
AZSNROACCDNKPR-OQKWZONESA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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